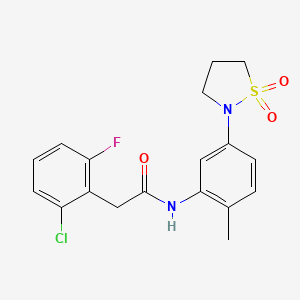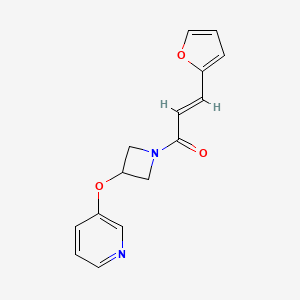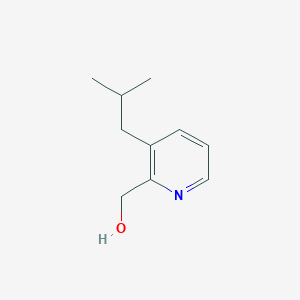
2-Pyridinemethanol, 3-(2-methylpropyl)-
描述
2-Pyridinemethanol, 3-(2-methylpropyl)-, also known as 3-(2-methylpropyl)-2-pyridinemethanol, is an organic compound with the molecular formula C_9H_15NO. It is a derivative of pyridine, featuring a hydroxymethyl group attached to the pyridine ring and a 2-methylpropyl group at the third position. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Synthetic Routes and Reaction Conditions:
Direct Alkylation: The compound can be synthesized through the direct alkylation of 2-pyridinemethanol with 2-methylpropyl halides under basic conditions.
Reductive Amination: Another method involves the reductive amination of 2-pyridinecarboxaldehyde with 2-methylpropylamine, followed by reduction to form the desired product.
Industrial Production Methods: Industrial production of 2-Pyridinemethanol, 3-(2-methylpropyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form pyridine-2-carboxylic acid.
Reduction: The pyridine ring can undergo reduction to form 2-pyridylmethanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromic acid (H_2CrO_4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are often used.
Substitution: Nucleophiles like amines and halides are used, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Oxidation: Pyridine-2-carboxylic acid
Reduction: 2-Pyridylmethanol
Substitution: Various substituted pyridines depending on the nucleophile used.
科学研究应用
2-Pyridinemethanol, 3-(2-methylpropyl)- is widely used in scientific research due to its unique chemical properties. It is employed in:
Chemistry: As a building block in organic synthesis and catalysis.
Biology: In the study of enzyme inhibitors and receptor binding.
Medicine: In the development of pharmaceuticals, particularly as a precursor in drug synthesis.
Industry: In the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-Pyridinemethanol, 3-(2-methylpropyl)- exerts its effects depends on its specific application. For example, in drug synthesis, it may act as a precursor that undergoes further chemical transformations to produce active pharmaceutical ingredients. The molecular targets and pathways involved vary based on the specific biological or chemical context.
相似化合物的比较
2-Pyridinemethanol, 3-(propyl)-
2-Pyridinemethanol, 3-(butyl)-
2-Pyridinemethanol, 3-(ethyl)-
2-Pyridinemethanol, 3-(isopropyl)-
2-Pyridinemethanol, 3-(phenyl)-
2-Pyridinemethanol, 3-(benzyl)-
2-Pyridinemethanol, 3-(methyl)-
2-Pyridinemethanol, 3-(isobutyl)-
2-Pyridinemethanol, 3-(sec-butyl)-
2-Pyridinemethanol, 3-(tert-butyl)-
属性
IUPAC Name |
[3-(2-methylpropyl)pyridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)6-9-4-3-5-11-10(9)7-12/h3-5,8,12H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWWWWWOUBNXMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(N=CC=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
780800-88-6 | |
| Record name | [3-(2-methylpropyl)pyridin-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

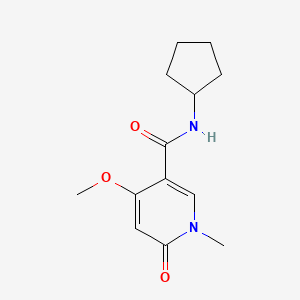

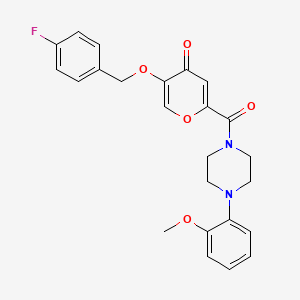
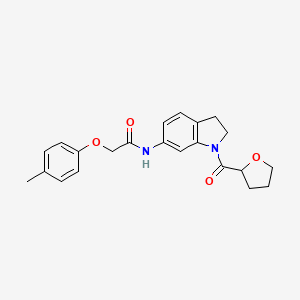
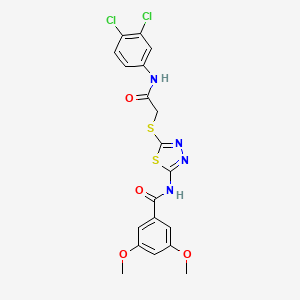

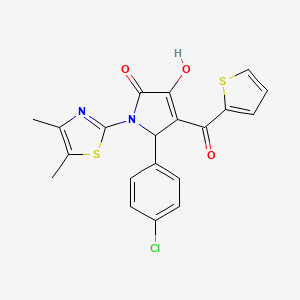
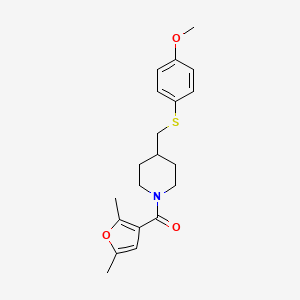

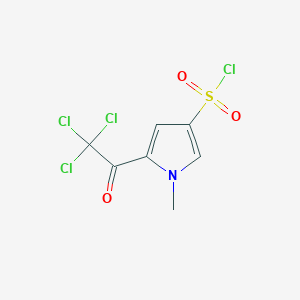
![(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2994407.png)
![1-[(piperidin-4-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride](/img/structure/B2994411.png)
